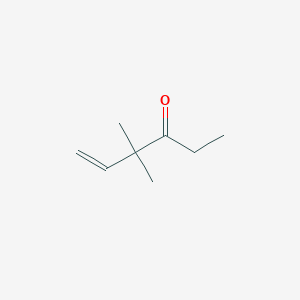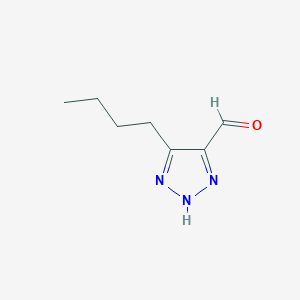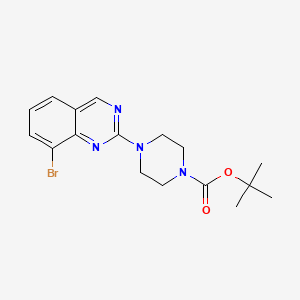
tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 8th position and a piperazine ring bonded to a tert-butyl carboxylate group
Métodos De Preparación
The synthesis of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-bromoquinazoline and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base like triethylamine.
Synthetic Route: The 8-bromoquinazoline is reacted with tert-butyl piperazine-1-carboxylate under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology research to investigate the structure-activity relationships of quinazoline derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The quinazoline ring can bind to the active site of these enzymes, inhibiting their activity and modulating various cellular pathways. The bromine atom and the piperazine ring contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the quinazoline ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino-oxoethyl group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a hydroxypyridinyl group.
The uniqueness of this compound lies in its quinazoline ring structure, which imparts specific biological activities and chemical properties that are distinct from other piperazine derivatives .
Propiedades
Fórmula molecular |
C17H21BrN4O2 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21BrN4O2/c1-17(2,3)24-16(23)22-9-7-21(8-10-22)15-19-11-12-5-4-6-13(18)14(12)20-15/h4-6,11H,7-10H2,1-3H3 |
Clave InChI |
RLIAUWSUKRHEGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C3C=CC=C(C3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


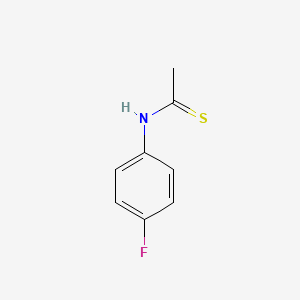
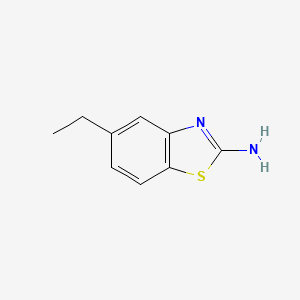

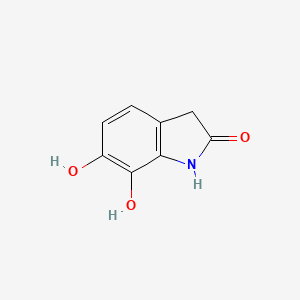

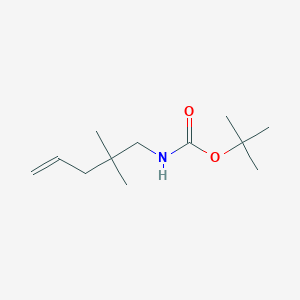
![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
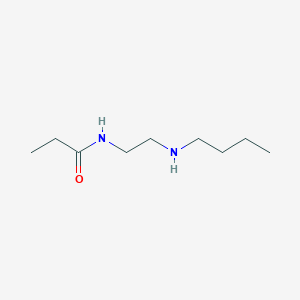
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
